molecular formula C14H15BrO3 B14804347 2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B14804347
M. Wt: 311.17 g/mol
InChI Key: UVVMQPBDJHJONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C14H15BrO3 It is known for its unique structure, which includes a bromophenyl group attached to a cyclopentane ring via an oxoethyl linkage

Preparation Methods

The synthesis of 2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and cyclopentanone.

    Condensation Reaction: The first step involves a condensation reaction between 2-bromobenzaldehyde and cyclopentanone in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(2-bromophenyl)-2-oxoethyl cyclopentanone.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide in the presence of a catalyst, such as palladium, to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base or catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The bromophenyl group can interact with specific enzymes or receptors, leading to modulation of their activity. The oxoethyl linkage and cyclopentane ring contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can be compared with similar compounds, such as:

    2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: This compound has a similar structure but with the bromine atom in the meta position on the phenyl ring, which can lead to different reactivity and properties.

    2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: This compound has the bromine atom in the para position, which can also affect its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVMQPBDJHJONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.